molecular formula C9H5Br2F3N2O2S B10889650 (4,5-dibromothiophen-2-yl)[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

(4,5-dibromothiophen-2-yl)[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B10889650
M. Wt: 422.02 g/mol
InChI Key: ZMRIBOKTDPKZSN-UHFFFAOYSA-N
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Description

(4,5-DIBROMO-2-THIENYL)[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic compound featuring a thiophene ring substituted with bromine atoms and a pyrazole ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-DIBROMO-2-THIENYL)[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multi-step organic reactions. One common approach is the bromination of a thiophene derivative followed by the formation of the pyrazole ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4,5-DIBROMO-2-THIENYL)[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific substituents or to alter the oxidation state of the compound.

    Substitution: The bromine atoms on the thiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups onto the thiophene ring.

Scientific Research Applications

(4,5-DIBROMO-2-THIENYL)[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: The compound may be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which (4,5-DIBROMO-2-THIENYL)[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to observable biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and pyrazole derivatives, such as:

  • 2,5-Dibromo-4-(hydroxymethyl)thiazole
  • 4,5-Dibromo-2-thiophenecarboxaldehyde
  • 5-Hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole

Uniqueness

What sets (4,5-DIBROMO-2-THIENYL)[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE apart is its combination of brominated thiophene and trifluoromethylated pyrazole rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H5Br2F3N2O2S

Molecular Weight

422.02 g/mol

IUPAC Name

(4,5-dibromothiophen-2-yl)-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C9H5Br2F3N2O2S/c10-4-3-5(19-6(4)11)7(17)16-8(18,1-2-15-16)9(12,13)14/h2-3,18H,1H2

InChI Key

ZMRIBOKTDPKZSN-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1(C(F)(F)F)O)C(=O)C2=CC(=C(S2)Br)Br

Origin of Product

United States

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